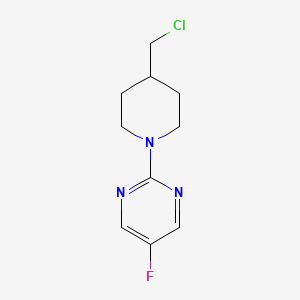

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes. For example, a practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors starts with commercially available 2,4-dichloro-5-fluoropyrimidine. This compound is converted in four telescoped steps to yield the final product in about 68% overall yield, demonstrating an economical alternative to other synthesis methods (Zhang et al., 2009). Additionally, the synthesis and piperidinolysis of simple fluoropyrimidines have been explored, providing insights into reaction rates and spectral properties (Brown & Waring, 1974).

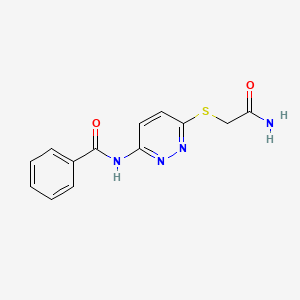

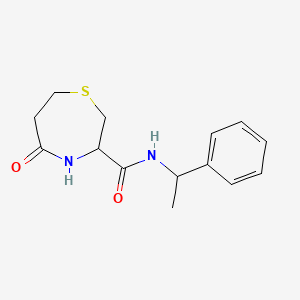

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the compound's chemical behavior. Studies often employ techniques such as X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and its stereochemical properties. For instance, the crystal structure analysis of related compounds provides insights into their conformation and potential interactions in the solid state (Ribet et al., 2005).

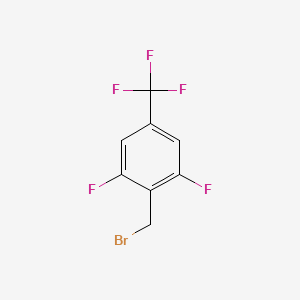

Chemical Reactions and Properties

The chemical reactivity of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine and its analogs is influenced by the presence of functional groups capable of undergoing various chemical transformations. These include nucleophilic substitutions, halogenations, and coupling reactions that allow for the synthesis of a wide array of derivatives with potential biological activity. The fluorination of related compounds, for example, has been explored to produce selective ligands with improved pharmacokinetic profiles (van Niel et al., 1999).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Synthesis of Fluoropyrimidines: 2-Fluoropyrimidine and its derivatives are synthesized from aminopyrimidines in fluoroboric acid, with fluoropyrimidines reacting faster than other halogenopyrimidines. This rapid reactivity is crucial in chemical synthesis and pharmaceutical applications (Brown & Waring, 1974).

Intermediate in Pharmaceutical Synthesis

- Key Intermediate in Deoxycytidine Kinase Inhibitors: A practical synthesis of related compounds is pivotal in creating potent deoxycytidine kinase inhibitors, which have significant implications in cancer therapy (Zhang et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition in Metals: Piperidine derivatives, including those related to the chemical , demonstrate promising properties as corrosion inhibitors for iron, with significant implications in material science and engineering (Kaya et al., 2016).

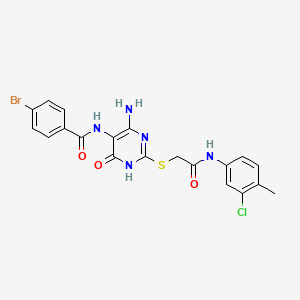

Antimicrobial and Anticancer Applications

- Antimycobacterial Activity: Compounds containing fluoropyrimidine show potent in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

- Anti-Lung Cancer Activity: Novel fluoro substituted compounds demonstrate anticancer activity against lung cancer, suggesting the utility of fluoropyrimidine derivatives in cancer treatment (Hammam et al., 2005).

Pharmacokinetics and Drug Development

- Voriconazole Synthesis: The compound plays a role in synthesizing Voriconazole, a broad-spectrum triazole antifungal agent, highlighting its importance in drug development (Butters et al., 2001).

Mécanisme D'action

Target of Action

The compound contains a piperidine nucleus, which is a common feature in many therapeutic agents. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with similar structures have been shown to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives have been found to affect a variety of pathways related to their therapeutic applications .

Result of Action

Piperidine derivatives have been found to have a variety of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

Orientations Futures

Piperidine derivatives have a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Propriétés

IUPAC Name |

2-[4-(chloromethyl)piperidin-1-yl]-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c11-5-8-1-3-15(4-2-8)10-13-6-9(12)7-14-10/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZCIIPOMUWPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)